molecular formula C23H21FN2O3S B2726680 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide CAS No. 941954-96-7

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide

Cat. No.: B2726680
CAS No.: 941954-96-7
M. Wt: 424.49
InChI Key: AURSYXYEOPZALG-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide is an organic compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a quinoline core, a benzyl group, and a sulfonamide moiety. The presence of a fluorine atom and a methyl group on the benzene ring further enhances its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative, an aldehyde, and an alkene are reacted together under acidic conditions.

    Introduction of the Benzyl Group: The quinoline core is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The final step involves the reaction of the benzylated quinoline with 4-fluoro-2-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydroquinoline derivatives.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under elevated temperatures.

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide
  • N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide
  • N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide

Uniqueness

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This unique structure may result in distinct properties and applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O3S/c1-16-13-19(24)8-11-22(16)30(28,29)25-20-9-10-21-18(14-20)7-12-23(27)26(21)15-17-5-3-2-4-6-17/h2-6,8-11,13-14,25H,7,12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURSYXYEOPZALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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